Inakalant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD 7009 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Electrophysiological Effects on Human Myocardium
Vernakalant, a novel antiarrhythmic drug, primarily targets atrial fibrillation (AF). Studies have shown its significant electrophysiological actions on human myocardium. It's observed to prolong early repolarization in both sinus rhythm and AF, reduce action potential amplitude and dV/dtmax, increase the effective refractory period more than action potential duration, and block sodium channels. These effects are critical in understanding its antiarrhythmic mechanism, particularly in the fibrillating atrium (Wettwer et al., 2013).
Mode of Action and Clinical Efficacy
Vernakalant acts by targeting atrial-specific channels and blocking various ionic currents, making it effective in terminating acute onset atrial fibrillation. Its efficacy has been demonstrated in multiple clinical trials, showing a significant rate of converting AF to sinus rhythm. Notably, it's less effective for atrial fibrillation lasting over 7 days or for atrial flutter. Ongoing research explores its preventive role in AF recurrence (Tian & Frishman, 2011).
Molecular Interaction with Kv1.5 Channels
Vernakalant's molecular interactions with the Kv1.5 channel, crucial for its antiarrhythmic effects, have been extensively studied. It blocks activated channels and interacts with specific amino acids within the channel, affecting its potency and the forces driving these interactions. Understanding these molecular bases is vital for developing more targeted antiarrhythmic therapies (Eldstrom et al., 2007).
Computational Modeling for Understanding Cellular Action
Computational models have been utilized to understand vernakalant's cellular mode of action. These models link experimental data across various levels and reveal insights into its effects on action potential and refractory periods. However, they also highlight gaps in our knowledge and point to the need for further research (Loewe et al., 2015).
Antiarrhythmic Effects in Long-QT-Syndrome Model
Vernakalant's potential in treating ventricular arrhythmias, particularly in Long-QT-Syndrome (LQTS), has been explored. It shows promising results in reducing polymorphic ventricular tachycardia in LQTS models, thus expanding its potential therapeutic applications beyond atrial fibrillation (Frommeyer et al., 2017).
Eigenschaften
CAS-Nummer |
864368-79-6 |
---|---|
Produktname |
Inakalant |
Molekularformel |
C23H34N4O5 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-[7-[(2S)-3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C23H34N4O5/c1-23(2,3)32-22(29)25-8-9-26-12-20-14-27(15-21(13-26)31-20)11-18(28)16-30-19-6-4-17(10-24)5-7-19/h4-7,18,20-21,28H,8-9,11-16H2,1-3H3,(H,25,29)/t18-,20?,21?/m0/s1 |
InChI-Schlüssel |
JRHUUZPSMQIWBQ-PELRDEGISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)C[C@@H](COC3=CC=C(C=C3)C#N)O |
SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CC(COC3=CC=C(C=C3)C#N)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CC(COC3=CC=C(C=C3)C#N)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
864368-79-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD 7009 AZD-7009 AZD7009 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.